9,10-Epoxystearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-epoxyoctadecanoate is an epoxystearate resulting from the deprotonation of the carboxy group of 9,10-epoxyoctadecanoic acid (i.e. conjugate base of 9,10-epoxyoctadecanoic acid); the major species at pH 7.3. It derives from a 1-stearoyl-2-(9,10-epoxyoctadecanoyl)-sn-glycero-3-phospho-L-serine(1-) and a 1-palmitoyl-2-(9,10-epoxyoctadecanoyl)-sn-glycero-3-phospho-L-serine(1-). It is a conjugate base of a 9,10-epoxyoctadecanoic acid.
Scientific Research Applications
Applications in Enzyme Studies
Stereochemical Features of Hydrolysis 9,10-Epoxystearic acid serves as a probe to study the active sites of epoxide hydrolases (EHs) from various origins. The study highlights differences in enantioselectivity and stereoselectivity among EHs from plant and mammalian sources, particularly in the hydrolysis of 9,10-epoxystearic acid. For instance, the enzyme from soybean exhibits high enantioselectivity for 9R,10S-epoxystearic acid, leading to a specific chiral diol product, which contrasts the complete absence of enantioselectivity in reactions catalyzed by cytosolic rat liver EH. This suggests distinct anchoring mechanisms of the oxirane ring of fatty acid epoxides in the active sites of these EHs (Summerer et al., 2002).
Catalysis of Ring Opening Reactions Methyl 9,10-epoxystearate's ring opening reaction is catalyzed efficiently by synthetic saponite acid clay. This approach is not only environmentally benign but also outperforms strong mineral acids traditionally used for such reactions. The study underscores the potential of acid saponite as a superior catalyst for ring opening reactions of methyl 9,10-epoxystearate, leading to the production of vicinal hydroxyether or methyl oxostearate depending on the reaction conditions (Guidotti et al., 2009).
Applications in Material Science
Polymer Synthesis The solvent-free copolymerization of methyl 9,10-epoxystearate with cyclic anhydrides results in the formation of polyesters with low glass transition temperatures, showcasing sustainable aspects such as the use of materials derived from renewable resources and low catalyst loadings. This process highlights the potential of methyl 9,10-epoxystearate in synthesizing new types of polyesters with applications in various domains, including material science (Biermann et al., 2016).
Flame Retardancy in Epoxy Resin Composites The study on a series of flame-retardant epoxy resins incorporating poly(DOPO substituted dihydroxyl phenyl pentaerythritol diphosphonate) (PFR) revealed that the addition of PFR significantly enhances the thermal stability and mechanical properties of the composites. The research underscores the potential of incorporating such additives in improving the flame retardancy, thermal stability, and mechanical robustness of epoxy resin composites, marking a significant step in material engineering and safety applications (Wang et al., 2010).
properties
Product Name |
9,10-Epoxystearate |
---|---|
Molecular Formula |
C18H33O3- |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/p-1 |
InChI Key |
IMYZYCNQZDBZBQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-] |
synonyms |
9,10-epoxyoctadecanoic acid 9,10-epoxystearic acid 9,10-epoxystearic acid, (cis)-isomer 9,10-epoxystearic acid, (trans)-isomer 9,10-epoxystearic acid, 14C-acid 9,10-epoxystearic acid, ammonium salt 9,10-epoxystearic acid, potassium salt 9,10-epoxystearic acid, sodium salt cis-9,10-epoxystearic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.